Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate

Procurement economics Salt selection Cost-per-gram analysis

tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate (CAS 1392803-42-7), also cataloged as 3-(Boc-aminomethyl)-3-methylazetidine oxalate, is a protected 3,3-disubstituted azetidine building block with molecular formula C₁₂H₂₂N₂O₆ and molecular weight 290.31 g·mol⁻¹. It is supplied as a crystalline hemioxalate salt (1:1 free base:oxalic acid stoichiometry) at purities of 95–98% and is sold exclusively for research use.

Molecular Formula C12H22N2O6
Molecular Weight 290.31 g/mol
CAS No. 1392803-42-7
Cat. No. B1472960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate
CAS1392803-42-7
Molecular FormulaC12H22N2O6
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC1(CNC1)CNC(=O)OC(C)(C)C.C(=O)(C(=O)O)O
InChIInChI=1S/C10H20N2O2.C2H2O4/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10;3-1(4)2(5)6/h11H,5-7H2,1-4H3,(H,12,13);(H,3,4)(H,5,6)
InChIKeyNKSRPSDNTABPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate Hemioxalate (CAS 1392803-42-7): Chemical Identity, Salt Stoichiometry, and Procurement Baseline


tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate (CAS 1392803-42-7), also cataloged as 3-(Boc-aminomethyl)-3-methylazetidine oxalate, is a protected 3,3-disubstituted azetidine building block with molecular formula C₁₂H₂₂N₂O₆ and molecular weight 290.31 g·mol⁻¹ . It is supplied as a crystalline hemioxalate salt (1:1 free base:oxalic acid stoichiometry) at purities of 95–98% and is sold exclusively for research use [1]. The compound features a tert-butyloxycarbonyl (Boc)-protected aminomethyl side chain at the 3-position of a 3-methylazetidine ring, a structural motif exploited in medicinal chemistry programs targeting RORγt, CDK8/19, and chemokine receptors [2].

Why tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate Hemioxalate Cannot Be Freely Substituted by In-Class Analogues


Azetidine building blocks that share the Boc-aminomethyl pharmacophore differ critically in salt form, regiochemistry of protection, and the presence or absence of the ring 3-methyl substituent. The free base (CAS 159603-47-1), hydrochloride salt (CAS 1523606-21-4), and ring‑N‑Boc isomer (CAS 1158758-85-0) each present distinct handling, solubility, and reactivity profiles that preclude simple interchange [1] . The 3‑methyl group confers conformational rigidity that has been exploited in the design of potent RORγt inverse agonists (IC₅₀ values as low as 1–14 nM) [2], whereas the des‑methyl analogue (3‑(Boc‑aminomethyl)azetidine, CAS 91188‑15‑7) lacks this rigidity benefit and has a different cost structure . Selecting the hemioxalate specifically ensures batch‑to‑batch stoichiometric consistency and avoids the hygroscopicity and variable purity issues sometimes observed with the hydrochloride salt [1].

Quantitative Differentiation Evidence: tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate Hemioxalate vs. Closest Comparators


Procurement Cost Benchmarking: Hemioxalate Commands a ~159‑Fold Price Premium over the Hydrochloride Salt per Gram of Azetidine Core

In the Chinese research chemical market (Macklin/Shanghai Aladdin catalog, 2025–2026 pricing), the hemioxalate salt of tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate is priced at approximately ¥3,816 per 25 mg, equating to ~¥152,640 per gram [1]. By contrast, the hydrochloride salt of the identical azetidine core (CAS 1523606-21-4, 97% purity) is listed at ¥600 per gram—a ~159‑fold cost differential [2]. The free base (CAS 159603-47-1, 95% purity) is priced at ~¥4,205 per gram . This premium reflects the value of the hemioxalate as a well‑defined, stoichiometrically consistent salt form suitable for multi‑step synthesis without counterion exchange ambiguity.

Procurement economics Salt selection Cost-per-gram analysis

Salt Stoichiometry Precision: Hemioxalate (1:1) vs. Bis-Oxalate (2:1) – Impact on Synthetic Reproducibility

The hemioxalate salt (CAS 1392803-42-7) is defined by a 1:1 molar ratio of free base to oxalic acid (C₁₀H₂₀N₂O₂·C₂H₂O₄; MW 290.31) . A distinct bis‑oxalate form (CAS 1523572-03-3) exists with a 2:1 free base:oxalic acid stoichiometry (C₂₂H₄₂N₄O₈; MW 490.59) and is also commercially available under the descriptor 'tert‑Butyl ((3‑methylazetidin‑3‑yl)methyl)carbamate oxalate (2:1)' [1]. The coexistence of these two salt forms in the supply chain creates a risk of stoichiometric ambiguity if procurement is made without verifying the exact CAS number. The hemioxalate (1:1) ensures that each mole of building block carries exactly one equivalent of oxalic acid, simplifying neutralization calculations during Boc deprotection and subsequent coupling reactions.

Salt stoichiometry Batch consistency Multi-step synthesis

Regiochemical Precision: 3‑(Aminomethyl) Protection vs. Ring‑N‑Boc Protection – Enabling Distinct Downstream Chemistry

The target compound (CAS 1392803-42-7) carries the Boc protecting group on the exocyclic aminomethyl nitrogen, leaving the azetidine ring NH free for direct functionalization [1]. In contrast, the ring‑N‑Boc isomer 1‑Boc‑3‑(aminomethyl)‑3‑methylazetidine (CAS 1158758‑85‑0) protects the ring nitrogen, leaving the exocyclic amine free . This regioisomeric distinction dictates entirely different synthetic sequences: the hemioxalate is suited for direct N‑alkylation, sulfonylation, or amide coupling at the azetidine ring NH, whereas the ring‑N‑Boc isomer requires initial Boc deprotection to access the corresponding transformations. Published patent examples using the 3‑(aminomethyl)‑3‑methylazetidine scaffold (after Boc removal) have yielded RORγt antagonists with IC₅₀ values of 14 nM and 2 nM in TR‑FRET assays [2].

Regiochemistry Protecting group strategy Synthetic intermediate

Conformational Rigidity Advantage: 3‑Methyl Substitution on the Azetidine Ring vs. Des‑Methyl Analogue

The 3‑methyl substituent on the azetidine ring of the target compound introduces a quaternary carbon center that restricts conformational freedom relative to the des‑methyl analogue 3‑(Boc‑aminomethyl)azetidine (CAS 91188‑15‑7) . This gem‑dimethyl substitution pattern (ring 3‑CH₃ plus 3‑CH₂NHBoc) is a recognized strategy in medicinal chemistry for pre‑organizing the aminomethyl side chain orientation, which can enhance binding affinity to biological targets [1]. The synthetic utility of 3‑functionalized 3‑methylazetidines, including 3‑(aminomethyl) derivatives, has been demonstrated in a dedicated Tetrahedron Letters methodology study [1]. The des‑methyl analogue lacks this conformational bias and is primarily positioned as a generic polypeptide building block rather than a specialized medicinal chemistry intermediate .

Conformational restriction Structure-activity relationship Medicinal chemistry

Handling and Solubility: Hemioxalate Salt Form vs. Hydrochloride Salt – Implications for Automated Synthesis Platforms

Vendor technical descriptions consistently indicate that the oxalate/hemioxalate salt form of azetidine building blocks 'improves solubility and handling properties' relative to the free base [1]. While direct comparative solubility measurements (mg·mL⁻¹ in water, DMSO, or common organic solvents) are not publicly available for CAS 1392803-42-7, the general class behavior of azetidine oxalate salts suggests enhanced aqueous solubility compared to hydrochloride counterparts, attributed to the dianionic oxalate counterion's superior hydration . The hydrochloride salt of the same azetidine core (CAS 1523606-21-4) is a white solid stored at 2–8°C with a purity specification of 97%, suggesting potential hygroscopicity concerns . The hemioxalate is stored at room temperature, consistent with greater ambient stability [1].

Salt form selection Solubility Automated synthesis

Optimal Procurement Scenarios for tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate Hemioxalate (CAS 1392803-42-7)


RORγt Inverse Agonist Lead Optimization (Autoimmune & Inflammatory Disease Programs)

Medicinal chemistry teams pursuing RORγt as a target for psoriasis, rheumatoid arthritis, or inflammatory bowel disease should procure the hemioxalate salt when the synthetic route requires direct NH‑azetidine functionalization. Patent US10287272 (Merck Sharp & Dohme) exemplifies 3‑(aminomethyl)‑3‑methylazetidine‑derived antagonists with IC₅₀ values of 2–14 nM in TR‑FRET assays [1]. The hemioxalate provides the Boc‑protected precursor that, after deprotection, yields the free aminomethyl group for amide coupling. The 3‑methyl quaternary center pre‑organizes the scaffold for target engagement, an advantage over des‑methyl azetidine building blocks that lack this conformational bias.

Multi‑Step Fragment‑Based Drug Discovery Requiring Defined Salt Stoichiometry

In fragment elaboration campaigns where exact stoichiometric control is essential for reproducible coupling yields, the hemioxalate (1:1) is preferred over the bis‑oxalate (2:1, CAS 1523572‑03‑3) to avoid neutralization errors during Boc deprotection . The well‑defined 1:1 salt stoichiometry simplifies reaction setup for automated parallel synthesis platforms, where batch‑to‑batch consistency directly impacts hit‑to‑lead progression timelines.

CDK8/19 Inhibitor and Kinase Probe Synthesis

3‑Fluoro‑3‑methylazetidine and related 3,3‑disubstituted azetidine scaffolds have been deployed as key components in CDK8/19 inhibitor programs (IC₅₀ values of 5.1–5.6 nM for optimized analogues) [2]. The target hemioxalate serves as a direct precursor to 3‑(aminomethyl)‑3‑methylazetidine, which can be elaborated into kinase inhibitor scaffolds through sulfonylation, reductive amination, or urea formation at the ring nitrogen. The room‑temperature storage stability of the hemioxalate is advantageous for compound management in medium‑throughput medicinal chemistry workflows.

Chemokine Receptor Modulator and PROTAC Linker Synthesis

Azetidine‑containing sulfonamides have been patented as chemokine receptor modulators [3], and azetidine rings are increasingly employed as rigid linkers in PROTAC design . The target compound's free ring NH enables direct attachment of sulfonyl chloride, acyl chloride, or PEG‑linker entities without requiring a preliminary deprotection step (in contrast to the ring‑N‑Boc isomer). For PROTAC programs requiring a conformationally constrained azetidine linker with a pendant aminomethyl attachment point, the hemioxalate offers a single‑step coupling entry that the ring‑protected isomer cannot provide.

Quote Request

Request a Quote for Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.